![molecular formula C20H21N3O2 B6477195 3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide CAS No. 2640964-48-1](/img/structure/B6477195.png)
3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide
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Overview
Description
3-Methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide is an organic compound that features a benzamide core substituted with a methoxy group and a pyrazolyl-phenyl-ethyl side chain
Mechanism of Action
Target of Action
The primary target of 3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide is the 5-hydroxytryptamine 2A (5-HT2A) receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) expressed in the central nervous system, platelets, and many other tissues .
Mode of Action
This compound acts as an antagonist at the 5-HT2A receptor . This compound is highly selective for the 5-HT2A receptor, showing over 2000-fold selectivity compared to 5-HT2C and 5-HT2B receptors .
Biochemical Pathways
The 5-HT2A receptor is involved in several important biochemical pathways. When blocked by this compound, the amplification of ADP-stimulated human and dog platelet aggregation mediated by 5-HT is inhibited . This suggests a role in the regulation of platelet function and potentially in the prevention of thrombosis . Additionally, the compound inhibits 5-HT-stimulated DNA synthesis in rabbit aortic smooth muscle cells, indicating a potential role in the regulation of vascular smooth muscle proliferation .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by its oral bioavailability . After oral administration to dogs, it resulted in acute (1-h) and subchronic (10-day) inhibition of 5-HT-mediated amplification of collagen-stimulated platelet aggregation in whole blood . Two active metabolites, APD791-M1 and APD791-M2, were generated upon incubation of the compound with human liver microsomes and were also identified in dogs after oral administration . The affinity and selectivity profiles of both metabolites were similar to the parent compound .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of 5-HT-mediated amplification of ADP-stimulated platelet aggregation and 5-HT-stimulated DNA synthesis in vascular smooth muscle cells . These effects suggest potential therapeutic applications in conditions where platelet aggregation and vascular smooth muscle proliferation are detrimental, such as in cardiovascular diseases .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to a specific site on the target molecule, which can influence its function .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide at different dosages in animal models have not been reported. Similar compounds have shown dose-dependent effects, with threshold effects observed at lower doses and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with specific transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.
Attachment of the Phenyl Group: The pyrazole derivative is then coupled with a bromobenzene derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Formation of the Benzamide Core: The final step involves the reaction of the pyrazolyl-phenyl-ethyl intermediate with 3-methoxybenzoic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate (CAN).
Reduction: The nitro group (if present in derivatives) can be reduced to an amine using hydrogenation over palladium on carbon.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate (CAN), potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH), thiols, amines.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of thioether or amine derivatives.
Scientific Research Applications
3-Methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its binding affinity to various biological receptors, including serotonin and dopamine receptors.
Medicine: Potential therapeutic agent for neurological disorders due to its interaction with central nervous system receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-N-{2-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]ethyl}benzamide: Similar structure but with a different position of the pyrazole ring.
3-Methoxy-N-{2-[4-(1-methyl-1H-imidazol-5-yl)phenyl]ethyl}benzamide: Contains an imidazole ring instead of a pyrazole ring.
3-Methoxy-N-{2-[4-(1-methyl-1H-triazol-5-yl)phenyl]ethyl}benzamide: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
The unique combination of the methoxy group, benzamide core, and pyrazolyl-phenyl-ethyl side chain in 3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide provides distinct binding properties and biological activity compared to its analogs. This makes it a valuable compound for further research and potential therapeutic applications.
Biological Activity
3-Methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide, also known as APD791, is a compound that has garnered attention for its pharmacological properties, particularly as a selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. This article explores the biological activity of APD791, highlighting its mechanism of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C19H22N4O2
- Molecular Weight : 342.4 g/mol
- IUPAC Name : this compound
APD791 functions primarily as a selective antagonist for the 5-HT2A receptor. It exhibits high-affinity binding with an inhibition constant (K(i)) of approximately 4.9 nM and demonstrates functional inverse agonism by inhibiting inositol phosphate accumulation in cells expressing the human 5-HT2A receptor . This selectivity is significant, as it shows over 2000-fold selectivity for the 5-HT2A receptor compared to other serotonin receptors such as 5-HT2C and 5-HT2B .
Antiplatelet Activity
One of the notable biological activities of APD791 is its effect on platelet aggregation. The compound has been shown to inhibit serotonin-mediated amplification of ADP-stimulated platelet aggregation in both human and canine models, with IC(50) values of 8.7 nM and 23.1 nM, respectively . This antiplatelet effect is crucial for potential therapeutic applications in cardiovascular diseases where platelet aggregation plays a significant role.
Vascular Pharmacology
In addition to its antiplatelet properties, APD791 has demonstrated effects on vascular smooth muscle. It inhibits serotonin-stimulated DNA synthesis in rabbit aortic smooth muscle cells (IC(50) = 13 nM) and reduces vasoconstriction in rabbit aortic rings . These findings suggest that APD791 may have utility in managing conditions characterized by excessive vascular contraction.
Pharmacokinetics
Oral administration of APD791 has been studied in canine models, revealing both acute and subchronic inhibition of serotonin-mediated platelet aggregation . The compound is metabolized into two active metabolites (APD791-M1 and APD791-M2), which retain similar affinity and selectivity profiles to the parent compound, indicating a sustained pharmacological effect following administration.
Case Studies and Research Findings
Several studies have investigated the biological activity of APD791:
-
Study on Antiplatelet Effects :
- Objective : To evaluate the impact of APD791 on platelet aggregation.
- Findings : Demonstrated significant inhibition of serotonin-mediated platelet aggregation in vitro and in vivo models, supporting its potential use in thrombotic disorders.
- Vascular Smooth Muscle Study :
Summary Table of Biological Activities
Properties
IUPAC Name |
3-methoxy-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-23-19(11-13-22-23)16-8-6-15(7-9-16)10-12-21-20(24)17-4-3-5-18(14-17)25-2/h3-9,11,13-14H,10,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTAPPAHRZEIFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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